molecular formula C22H21N3O2S B11583199 Benzenesulfonamide, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4,6-trimethyl-

Benzenesulfonamide, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4,6-trimethyl-

Cat. No.: B11583199
M. Wt: 391.5 g/mol
InChI Key: YBRVFGQUAGBGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features an imidazo[1,2-a]pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine structure is known for its broad range of biological activities, making it a valuable scaffold in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in high purity. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), TBHP, and various bases and acids depending on the specific reaction. The conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and sulfonamide derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to bind to γ-aminobutyric acid (GABA) receptors, exerting effects similar to benzodiazepines . This binding can modulate the activity of these receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features, which confer distinct biological and chemical properties. The presence of the sulfonamide group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C22H21N3O2S/c1-15-11-16(2)22(17(3)12-15)28(26,27)24-19-8-6-7-18(13-19)20-14-25-10-5-4-9-21(25)23-20/h4-14,24H,1-3H3

InChI Key

YBRVFGQUAGBGCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.